5-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxylic acid
Overview
Description
The compound contains a hexafluoroisopropanol group, which is a fluorinated alcohol. This group is known for its high polarity and ability to participate in hydrogen bonding . The compound also contains an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen). Isoxazoles are known for their reactivity and are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the hexafluoroisopropanol group and the isoxazole ring. The high electronegativity of the fluorine atoms in the hexafluoroisopropanol group would result in a strong dipole moment . The isoxazole ring is aromatic and planar, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Hexafluoroisopropanol groups are known to participate in a variety of reactions due to their high polarity and ability to form hydrogen bonds . The isoxazole ring is also reactive and can undergo reactions at the nitrogen and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the hexafluoroisopropanol group and the isoxazole ring. The compound would likely be polar due to the electronegative fluorine atoms and the polar nature of the isoxazole ring .Future Directions
Properties
IUPAC Name |
5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6NO4/c8-6(9,10)5(17,7(11,12)13)3-1-2(4(15)16)14-18-3/h3,17H,1H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVCDLJFNIKPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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